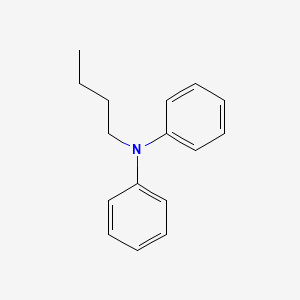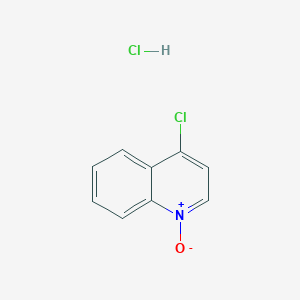
4-Chloroquinoline 1-oxide hydrochloride
Übersicht
Beschreibung
4-Chloroquinoline 1-oxide hydrochloride is a chemical compound with the linear formula C9H7Cl2NO . It has a molecular weight of 216.068 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The exact structural configuration is not provided in the available resources.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas in a well-ventilated place with the container kept tightly closed .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Chloroquinoline 1-oxide hydrochloride is produced through reactions involving 4-Nitroquinoline 1-oxide and aluminum chloride. This process forms a molecular complex in which aluminum chloride acts as an electron acceptor and an effective nucleophilic reagent, serving as a source of chloride ions (Andreev & Nizhnik, 2001).
Role in DNA Damage and Carcinogenicity Studies
4-Nitroquinoline 1-oxide, which is related to 4-Chloroquinoline 1-oxide, is known for its mutagenic and carcinogenic properties. It induces DNA adducts leading to DNA damage, especially through the formation of oxidative DNA adducts like 8-hydroxydeoxyguanosine (8OHdG). This makes it a useful compound for studying the mechanisms of DNA damage and carcinogenesis (Arima et al., 2006).
Application in Genotoxicity Testing
4-Nitroquinoline 1-oxide (related to 4-Chloroquinoline 1-oxide) is used as a positive control in genotoxicity assays. It is converted into 4-hydroxyaminoquinoline 1-oxide and gives rise to DNA adducts, being an effective point mutagen. Its clastogenicity, or the ability to cause chromosomal damage, varies depending on cell type, cytotoxicity, exposure length, and p53 proficiency (Brüsehafer et al., 2015).
Research in Molecular Biology and Genetics
In the field of molecular biology and genetics, 4-Nitroquinoline 1-oxide (related to 4-Chloroquinoline 1-oxide) has been used for genetic screens and studies involving DNA damage and DNA repair. It is particularly useful in studying mutations in various organisms like bacteria, fungi, and animals (Downes et al., 2014).
Electrocatalytic Activity and Sensing Applications
4-Nitroquinoline N-oxide (a related compound) has been studied for its electrocatalytic activity. Nanocomposites incorporating this compound have been developed for the sensitive detection of oxidative stress biomarkers in biological samples, illustrating its potential in biosensing and diagnostic applications (Muthumariyappan et al., 2019).
Synthesis of Anticancer Agents
4-Chloroquinolines are key precursors for synthesizing various pharmacologically active agents, including anticancer, antimalarial, antidiabetic, and antiviral agents. This highlights their importance in drug synthesis and development (Mao et al., 2014).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . In case of inhalation, skin contact, or eye contact, medical attention should be sought .
Eigenschaften
IUPAC Name |
4-chloro-1-oxidoquinolin-1-ium;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.ClH/c10-8-5-6-11(12)9-4-2-1-3-7(8)9;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRQFOBEBPSRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637339 | |
| Record name | 4-Chloro-1-oxo-1lambda~5~-quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6627-90-3 | |
| Record name | Quinoline, 4-chloro-, 1-oxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC60253 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1-oxo-1lambda~5~-quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



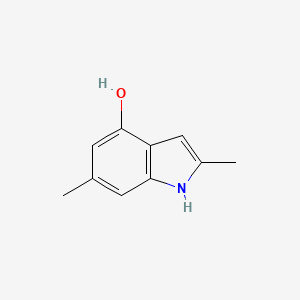
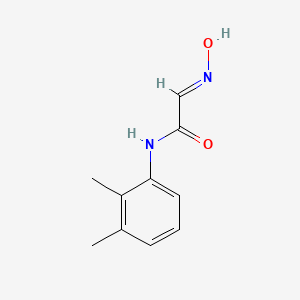
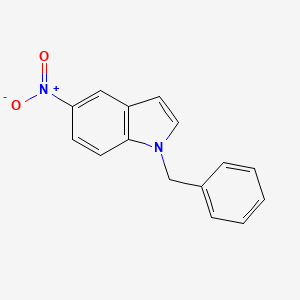

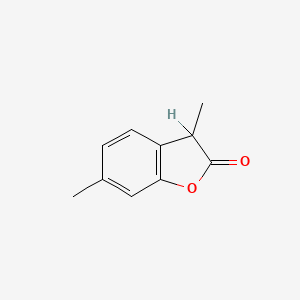
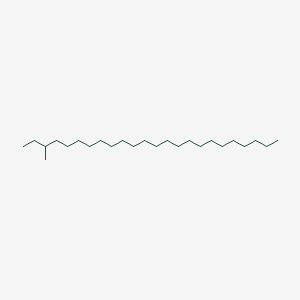
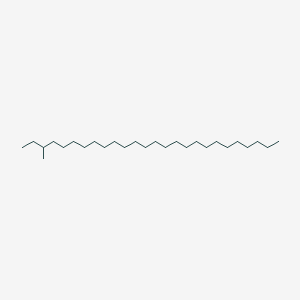
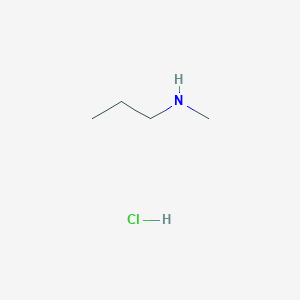
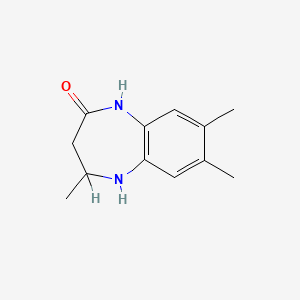
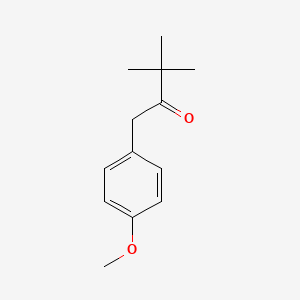

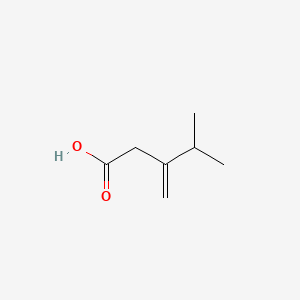
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3055621.png)
